molecular formula C20H16O7 B1262285 Prismatomerin

Prismatomerin

Cat. No. B1262285
M. Wt: 368.3 g/mol
InChI Key: CAASUWFDLSGDTI-WEZSCGFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prismatomerin is a natural product found in Prismatomeris tetrandra with data available.

Scientific Research Applications

Discovery and Cytotoxicity

Prismatomerin was isolated from the leaves of Prismatomeris tetrandra and characterized for its structure and bioactivity. Notably, prismatomerin exhibited significant antitumor activity and was observed to interfere with mitotic spindle formation, suggesting potential applications in cancer research and therapy. The absolute configuration of prismatomerin was determined by comparing the vibrational circular dichroism (VCD) spectrum with that calculated using density functional theory, highlighting its complex iridoid structure (Krohn et al., 2007).

Pharmacological Natural Products

The determination of the absolute configurations of pharmacological natural products, including prismatomerin, via VCD spectroscopy and density functional theory (DFT) calculations, underscores the importance of structural analysis in understanding the biological activities of natural products. This approach aids in elucidating the cytotoxic properties of compounds like prismatomerin, offering insights into their potential therapeutic applications (Stephens et al., 2007).

Phytochemistry and Biological Activities

The genus Prismatomeris, to which Prismatomeris tetrandra belongs, has been the subject of phytochemical and biological activity studies. Compounds isolated from this genus, including anthraquinones, iridoids, and triterpenoids, have shown a range of biological activities such as cytotoxic, antitumor, anticancer, and antimicrobial effects. This research highlights the potential of Prismatomeris species, and by extension prismatomerin, in the development of new pharmacological agents (Wan Mohd Nuzul Hakimi Wan Salleh, 2019).

In Vitro Activities Against Lung Carcinoma

Studies on derivatives of Prismatomeris connata, another species within the same genus, have shown that compounds like 3-Hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone exhibit selective cytotoxicity against non-small cell lung carcinoma (NSCLC) cell lines. Such findings suggest that prismatomerin and related compounds could be explored for their selective anticancer activities, particularly in lung cancer research (Shixiu Feng et al., 2012).

properties

Product Name

Prismatomerin

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

methyl (1S,4S,8R,10S,11E,14S)-11-[(4-hydroxyphenyl)methylidene]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate

InChI

InChI=1S/C20H16O7/c1-24-17(22)14-9-25-19-15-12(14)6-7-20(15)16(26-19)13(18(23)27-20)8-10-2-4-11(21)5-3-10/h2-9,12,15-16,19,21H,1H3/b13-8+/t12-,15-,16+,19-,20+/m1/s1

InChI Key

CAASUWFDLSGDTI-WEZSCGFBSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@@]34[C@@H](O2)/C(=C\C5=CC=C(C=C5)O)/C(=O)O4

Canonical SMILES

COC(=O)C1=COC2C3C1C=CC34C(O2)C(=CC5=CC=C(C=C5)O)C(=O)O4

synonyms

prismatomerin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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